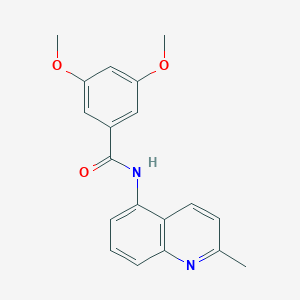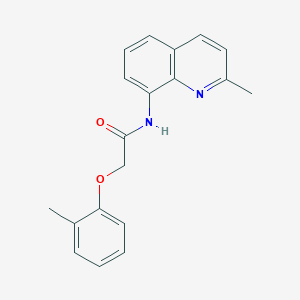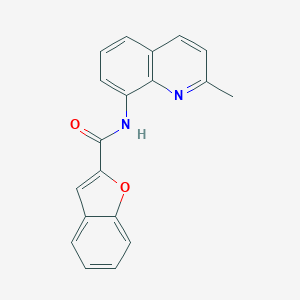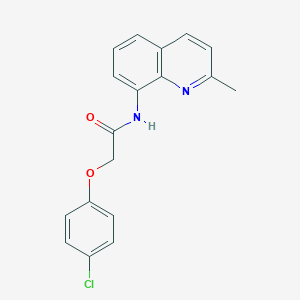![molecular formula C23H22FN3O3 B244140 N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244140.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide, also known as TAK-385, is a novel non-peptide antagonist of gonadotropin-releasing hormone (GnRH) receptor. TAK-385 has been extensively studied for its potential application in the treatment of hormone-dependent diseases, such as prostate cancer, breast cancer, and endometriosis.
Wirkmechanismus
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide acts as a competitive antagonist of the GnRH receptor, which is expressed in the pituitary gland. By binding to the GnRH receptor, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide prevents the binding of endogenous GnRH and inhibits the secretion of LH and FSH. This results in a decrease in the production of testosterone and estrogen, which are key hormones involved in the growth and proliferation of hormone-dependent cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been shown to effectively suppress the secretion of LH and FSH in preclinical studies. This results in a decrease in the production of testosterone and estrogen, which are key hormones involved in the growth and proliferation of hormone-dependent cancer cells. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to inhibit the growth of hormone-dependent cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is its high selectivity for the GnRH receptor, which reduces the risk of off-target effects. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to have a long half-life, which allows for less frequent dosing. However, one of the limitations of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is its low solubility, which may limit its use in certain formulations.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide. One direction is to investigate its potential application in the treatment of other hormone-dependent diseases, such as uterine fibroids and polycystic ovary syndrome. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide in clinical trials.
Synthesemethoden
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide can be synthesized using a multistep process that involves the condensation of 4-acetyl-1-piperazine and 4-nitrobenzenamine to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-nitrobenzamide, which is then reduced to N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-aminobenzamide. The final step involves the reaction of N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-aminobenzamide with 3-fluorophenylboronic acid and 2-furoic acid to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been extensively studied for its potential application in the treatment of hormone-dependent diseases, such as prostate cancer, breast cancer, and endometriosis. In preclinical studies, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been shown to effectively suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are key hormones involved in the regulation of the reproductive system. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to inhibit the growth of hormone-dependent cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C23H22FN3O3 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H22FN3O3/c1-16(28)26-11-13-27(14-12-26)20-7-5-19(6-8-20)25-23(29)22-10-9-21(30-22)17-3-2-4-18(24)15-17/h2-10,15H,11-14H2,1H3,(H,25,29) |
InChI-Schlüssel |
RENIMDISXIUUBH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)







![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)